molecular formula C11H13N5O B1418184 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1325549-80-1

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B1418184
CAS No.: 1325549-80-1
M. Wt: 231.25 g/mol
InChI Key: IGNRHYILKYOKJJ-UHFFFAOYSA-N
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Description

5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of acetic acid to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazole-4-carboximidamide
  • 5-methyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
  • 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Uniqueness

5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups, which enhance its biological activity and potential therapeutic applications. The combination of these functional groups allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNRHYILKYOKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 6
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